1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
CAS No.: 104013-04-9
Cat. No.: VC0015105
Molecular Formula: C14H19ClO9
Molecular Weight: 366.747
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104013-04-9 |
---|---|
Molecular Formula | C14H19ClO9 |
Molecular Weight | 366.747 |
IUPAC Name | [(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Standard InChI Key | PVHZACAHYMQZEZ-DYPLGBCKSA-N |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Introduction
Chemical Structure and Identity
Basic Information
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a modified glucose derivative with the following characteristics:
Parameter | Value |
---|---|
CAS Number | 104013-04-9 |
Molecular Formula | C₁₄H₁₉ClO₉ |
Molecular Weight | 366.75 g/mol |
PubChem CID | 57346358 |
The compound is a synthetic derivative of D-glucose, characterized by the presence of acetyl groups at positions 1, 2, 4, and 6, with a chlorine atom replacing the hydroxyl group at position 3 .
Structural Nomenclature
This compound is known by several systematic names in chemical databases and literature:
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1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose (primary name)
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3-Chloro-3-deoxy-D-glucopyranose Tetraacetate
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D-Glucopyranose, 3-chloro-3-deoxy-, tetraacetate (9CI)
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[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate
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(3S,4S,5R,6R)-6-(acetoxymethyl)-4-chlorotetrahydro-2H-pyran-2,3,5-triyl triacetate
In IUPAC condensed notation, the compound is represented as Glc1Ac2Ac3Cl4Ac6Ac, which efficiently conveys its structural features .
Physical and Chemical Properties
Physical Properties
The compound exhibits the following physical characteristics:
Property | Description |
---|---|
Physical State | Solid |
Appearance | White to off-white crystalline solid |
Melting Point | 113-117°C |
Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol; less soluble in water due to hydrophobic acetyl groups |
The compound's reduced water solubility is attributed to the hydrophobic nature of the acetyl protecting groups, which shield the typically hydrophilic hydroxyl functionalities of the parent glucose molecule .
Chemical Reactivity
The chlorine atom at the C-3 position significantly enhances the reactivity of this compound, making it particularly useful in various organic synthesis applications . The key chemical features include:
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The chlorine at position 3 acts as a leaving group, allowing for nucleophilic substitution reactions that can introduce other functional groups.
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The acetyl groups serve as protecting groups for the hydroxyl functionalities, enabling selective reactions at specific sites.
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The anomeric acetyl group at position 1 can be selectively removed or activated for glycosylation reactions .
This combination of features makes the compound a versatile building block in carbohydrate chemistry, particularly for glycosylation reactions and the synthesis of modified carbohydrates.
Synthesis Methods
Analogous Synthesis Methods
Insights can be drawn from the synthesis of the fluorinated analog (1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose), which has been reported in the literature. The synthesis typically starts with 1,2:5,6-di-O-isopropylidene-α-D-allofuranose as a key intermediate .
For the fluorinated derivative, the following approaches have been employed:
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Treatment of the 3-sulfonate of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose with tetrabutylammonium fluoride
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Use of diethylaminosulfur trifluoride (DAST) as a deoxofluorinating agent
Similarly, for the chlorinated analog, chlorinating agents such as thionyl chloride or phosphorus pentachloride might be used in place of fluorinating agents, followed by appropriate protection/deprotection steps to yield the desired tetraacetylated product.
Applications in Carbohydrate Chemistry
Synthetic Applications
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose serves as a valuable intermediate in carbohydrate chemistry with several key applications:
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Glycosylation Reactions: The compound can function as a glycosyl donor in oligosaccharide synthesis, similar to how 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose has been used in ferric chloride-catalyzed coupling reactions .
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Synthesis of Modified Carbohydrates: The chlorine atom at C-3 provides a reactive site for further transformations, allowing for the introduction of various functional groups through nucleophilic substitution reactions .
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Building Block for Complex Oligosaccharides: The selectively protected nature of this compound makes it suitable for stepwise synthesis of complex carbohydrates with specific glycosidic linkages .
Biochemical and Pharmaceutical Research
Modified carbohydrates like 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose are important tools in:
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Enzyme Mechanism Studies: Similar halogenated sugar derivatives have been used to probe the mechanisms of glycosidases and other carbohydrate-processing enzymes .
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Pharmaceutical Development: The compound may serve as a precursor in the synthesis of bioactive glycosides with potential therapeutic applications .
Supplier | Product Reference | Purity | Package Size | Price Range (as of 2025) |
---|---|---|---|---|
Unnamed Supplier | 3D-MT06798 | Min. 95% | 250mg - 1g | 484.00 € - 1,152.00 € |
TRC | C365225 | Not specified | 500mg | $690 |
Usbiological | 294851 | Not specified | 250mg | $729 |
American Custom Chemicals | CRB0001581 | 95.00% | 100mg | $739.20 |
Biosynth Carbosynth | MT06798 | Not specified | 1g | $840 |
Medical Isotopes, Inc. | O107394 | Not specified | 1g | $1,240 |
These commercial sources offer the compound in various quantities and purities to meet different research needs .
Storage Form | Temperature | Shelf Life |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
The compound is reported to be stable at ambient temperature for a few days during shipping and customs processing .
Solubility Considerations
For experimental use, solubility characteristics are important to consider:
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Readily dissolves in organic solvents including dichloromethane, ether, ethyl acetate, and methanol
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May dissolve in DMSO for biological applications
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Has limited solubility in water due to the hydrophobic acetyl groups
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Alternative solvents like ethanol or DMF can be tested if solubility issues arise
Related Compounds and Derivatives
Fluorinated Analog
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose (CAS: 83602-93-1) is a closely related compound where the chlorine at position 3 is replaced by fluorine. This fluorinated derivative has been more extensively studied, particularly for applications in radiopharmaceuticals and positron emission tomography .
The fluorinated analog has a molecular weight of 350.29 g/mol and a molecular formula of C₁₄H₁₉FO₉ .
Deoxy Derivative
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose (CAS: 5040-09-5) is another related compound where position 3 lacks any substituent (deoxy). This compound has a molecular weight of 332.3 g/mol and a molecular formula of C₁₄H₂₀O₉ .
Other Protected Aminosugars
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose (CAS: 7772-79-4) represents another class of protected sugar with an acetamido group at position 2. This compound has applications in the synthesis of aminosugar-containing oligosaccharides and glycoconjugates .
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